Methyl 3-amino-3-methylpentanoate chemical structure and properties
Methyl 3-amino-3-methylpentanoate chemical structure and properties
Structure, Properties, and Applications in Peptidomimetic Drug Design
Part 1: Executive Summary
Methyl 3-amino-3-methylpentanoate (CAS: 1375474-04-6) is a specialized
Part 2: Chemical Identity & Structural Analysis
Nomenclature and Identification
-
Common Names:
-homo-isovaline methyl ester; 3-Amino-3-methylvaleric acid methyl ester -
Molecular Formula:
[3][6]
Structural Architecture
The molecule consists of a pentanoate backbone with both an amino group and a methyl group attached to the C3 position. This creates a quaternary chiral center (assuming the C3 substituents are methyl and ethyl, which are distinct).
-
Stereochemistry: The C3 center is chiral. In drug design, the specific enantiomer (
or ) is selected to match the desired helical twist of the resulting peptide. -
Conformational Lock: The presence of two alkyl groups (methyl and ethyl) at the
-carbon severely restricts rotation around the and bonds. This is the structural basis for its utility in stabilizing distinct protein folds.
Part 3: Physicochemical Properties
The following data summarizes the core physical properties relevant to handling and synthesis.
| Property | Value / Description | Note |
| Physical State | Colorless to pale yellow liquid | At standard temperature/pressure |
| Boiling Point | ~65–70 °C at 10 mmHg (Predicted) | Typical for low MW amino esters |
| Density | ~0.94 g/mL (Predicted) | |
| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO | Moderate water solubility due to amine |
| pKa (Conjugate Acid) | ~9.5–10.2 | |
| LogP | ~0.8 (Predicted) | Lipophilic enough for organic extraction |
Part 4: Synthesis & Manufacturing Protocols
Synthesizing
Method A: The Reformatsky-Ritter Sequence (Scalable)
This route builds the carbon skeleton first and introduces the nitrogen subsequently. It avoids the use of diazomethane, making it safer for larger scales.
Protocol:
-
Reformatsky Reaction: React 2-butanone (methyl ethyl ketone) with methyl bromoacetate in the presence of activated Zinc dust and THF.
-
Mechanism:[7] Formation of the organozinc enolate followed by nucleophilic attack on the ketone.
-
Product: Methyl 3-hydroxy-3-methylpentanoate.
-
-
Ritter Reaction: Treat the tertiary alcohol with acetonitrile in concentrated sulfuric acid.
-
Mechanism:[7] Dehydration to the carbocation, followed by nucleophilic attack by the nitrile nitrogen, and hydrolysis.
-
Intermediate: Acetamide derivative.
-
-
Hydrolysis: Acidic hydrolysis of the acetamide yields the free amine.
Method B: Arndt-Eistert Homologation (Stereocontrolled)
Used when starting from an enantiopure
Protocol:
-
Activation: Protect the amine (e.g., Boc-Isovaline) and convert the carboxylic acid to a mixed anhydride or acid chloride.
-
Diazotization: React with diazomethane to form the
-diazoketone. -
Wolff Rearrangement: Treat with silver benzoate in methanol.
-
Mechanism:[7] The diazoketone rearranges to a ketene, which is trapped by methanol to form the
-amino ester with retention of configuration.
-
Synthesis Workflow Diagram
Caption: Comparison of Reformatsky (racemic/scalable) and Arndt-Eistert (chiral/lab-scale) synthesis routes.
Part 5: Applications in Drug Discovery[8]
Peptidomimetics and Proteolytic Stability
The incorporation of Methyl 3-amino-3-methylpentanoate into peptide backbones blocks the action of common peptidases. The additional methylene group (
Foldamer Design (The Gem-Dimethyl Effect)
In "Foldamer" research, this molecule is a "helix inducer."
-
Mechanism: The Thorpe-Ingold effect forces the backbone into a gauche conformation to minimize steric clash between the C3-methyl/ethyl groups and the backbone carbonyl/amine.
-
Result: Homooligomers of
-amino acids typically adopt a stable 14-helix structure (hydrogen bonds between residue and ), which mimics the dimensions of the -helix but with superior stability.
Structural Logic Diagram
Caption: Mechanistic flow showing how steric constraints induce stable secondary structures.
Part 6: Analytical Characterization
To validate the identity of synthesized Methyl 3-amino-3-methylpentanoate, the following spectral signatures are diagnostic:
-
H NMR (CDCl
, 400 MHz):-
3.65 ppm (s, 3H): Methyl ester protons (–OCH
). -
2.40 ppm (ABq, 2H):
-methylene protons (–CH –CO–). Distinct diastereotopic splitting may occur due to the chiral center. - 1.50 ppm (q, 2H): Methylene of the ethyl group.
- 1.15 ppm (s, 3H): Methyl group attached to C3 (Quaternary).
- 0.90 ppm (t, 3H): Terminal methyl of the ethyl group.
-
3.65 ppm (s, 3H): Methyl ester protons (–OCH
-
C NMR:
-
Look for the carbonyl peak (~172 ppm) and the quaternary carbon signal at C3 (~50–55 ppm), which will not show DEPT phasing (or low intensity).
-
Part 7: Safety & Handling (SDS Summary)
Hazard Classification:
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity: Single exposure (Respiratory tract irritation).
Handling Protocols:
-
PPE: Wear nitrile gloves and safety goggles. The amine functionality can be caustic.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Amino esters are prone to cyclization (forming lactams) or hydrolysis if exposed to moisture.
-
Spill: Absorb with sand or vermiculite. Do not use cellulose-based absorbents if the free amine is present in high concentration (exothermic reaction risk).
References
-
Seebach, D., & Matthews, J. L. (1997). beta-Peptides: a surprise at every turn. Chemical Communications. (Seminal work on beta-amino acid foldamers and synthesis). Retrieved from [Link]
-
Vasudev, P. G., et al. (2011). Defined secondary structures in beta-peptides. Chemical Reviews. (Detailed analysis of gem-dimethyl effect in beta-amino acids). Retrieved from [Link]
-
PubChem. (2023). Compound Summary: (3S)-3-amino-3-methylpentanoic acid.[8] National Library of Medicine. Retrieved from [Link]
-
Podlech, J., & Seebach, D. (1995). On the Preparation of beta-Amino Acids from alpha-Amino Acids using the Arndt-Eistert Reaction. Liebigs Annalen. Retrieved from [Link]
Sources
- 1. 336612-05-6|Methyl 4-amino-4-methylpentanoate|BLD Pharm [bldpharm.com]
- 2. 125888-79-1|Methyl 3-amino-4-hydroxybutanoate|BLD Pharm [bldpharm.com]
- 3. 208447-08-9|Methyl (3R)-3-aminohexanoate|BLD Pharm [bldpharm.com]
- 4. 103189-63-5|(R)-Methyl 3-aminobutanoate|BLD Pharm [bldpharm.com]
- 5. 1375474-04-6|Methyl 3-amino-3-methylpentanoate|BLD Pharm [bldpharm.com]
- 6. (R)-methyl 3-amino-4-methylpentanoate hydrochloride | C7H16ClNO2 | CID 53487343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. (3S)-3-amino-3-methylpentanoic acid | C6H13NO2 | CID 22084569 - PubChem [pubchem.ncbi.nlm.nih.gov]
